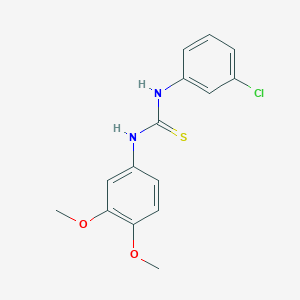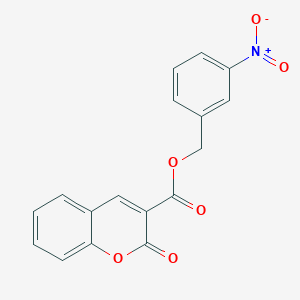
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, also known as AG-3-5, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiourea family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neuroscience, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential to modulate the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders. In immunology, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
作用機序
The mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways. In addition, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of ion channels in neurons, which could contribute to its effects on neurological function.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis, which could contribute to its anti-cancer effects. In neurons, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of ion channels, which could affect neuronal excitability and synaptic transmission. In immune cells, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of cytokines and chemokines, which could contribute to its effects on immune function.
実験室実験の利点と制限
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent biological activity in several scientific research fields. However, there are also some limitations to its use in lab experiments. N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have low solubility in aqueous solutions, which could limit its use in certain experimental settings. In addition, the mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, which could complicate its use in some experimental designs.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea. One area of interest is the development of more potent and selective analogs of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, which could have improved biological activity and reduced toxicity. Another area of interest is the exploration of the mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, which could provide insights into its potential therapeutic applications. Finally, there is a need for further studies on the safety and toxicity of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, particularly in vivo, to determine its potential as a therapeutic agent.
Conclusion
In conclusion, N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have potent biological activity in several scientific research fields, including cancer research, neuroscience, and immunology. The synthesis method for N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been optimized to yield high purity, and its mechanism of action is believed to involve the inhibition of several key enzymes and signaling pathways. While there are some limitations to its use in lab experiments, there are also several future directions for research on N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, including the development of more potent and selective analogs and further studies on its safety and toxicity.
合成法
The synthesis of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea involves the reaction of 3-chloroaniline with 3,4-dimethoxybenzaldehyde in the presence of thiourea and a base catalyst. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been reported in several scientific publications, and has been optimized to yield high purity N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-19-13-7-6-12(9-14(13)20-2)18-15(21)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBONCPJUOFXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)



![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)

![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoic acid](/img/structure/B5878337.png)
